molecular formula C6H4O3 B12318360 3-Oxabicyclo[3.2.0]hept-1(5)-ene-2,4-dione

3-Oxabicyclo[3.2.0]hept-1(5)-ene-2,4-dione

Cat. No.: B12318360
M. Wt: 124.09 g/mol
InChI Key: GESSCCPUQBUTFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

POLY(ETHYLENE-ALT-MALEIC ANHYDRIDE) is typically synthesized through a free-radical polymerization process. The reaction involves the copolymerization of ethylene and maleic anhydride in the presence of a radical initiator, such as benzoyl peroxide . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the alternating copolymer structure .

Industrial Production Methods

In industrial settings, the production of POLY(ETHYLENE-ALT-MALEIC ANHYDRIDE) involves large-scale polymerization reactors where ethylene and maleic anhydride are continuously fed into the system. The reaction is catalyzed by radical initiators, and the resulting copolymer is collected, purified, and processed into various forms, such as powders or granules .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of POLY(ETHYLENE-ALT-MALEIC ANHYDRIDE) involves its ability to form strong chemical bonds with various substrates. The anhydride groups can react with hydroxyl, amino, and other functional groups, leading to the formation of stable covalent bonds[5][5]. This property makes it an effective adhesive and coating material[5][5].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

POLY(ETHYLENE-ALT-MALEIC ANHYDRIDE) is unique due to its combination of thermal stability, mechanical strength, and chemical resistance. Its ability to form strong covalent bonds with various substrates makes it highly versatile and suitable for a wide range of applications .

Properties

IUPAC Name

3-oxabicyclo[3.2.0]hept-1(5)-ene-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O3/c7-5-3-1-2-4(3)6(8)9-5/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESSCCPUQBUTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C1C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864158
Record name 3-Oxabicyclo[3.2.0]hept-1(5)-ene-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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